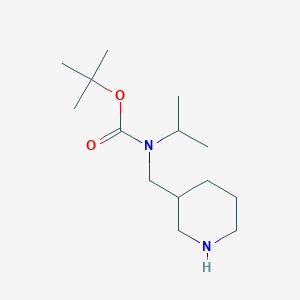

tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)carbamate

Description

tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a piperidin-3-ylmethyl substituent, and an isopropyl (propan-2-yl) group on the nitrogen atom. The Boc group is widely used in organic synthesis to protect amines, while the piperidine and isopropyl moieties contribute to steric and electronic properties. This compound is likely employed as a building block in pharmaceutical research, given its structural similarity to other Boc-protected intermediates documented in catalogs and synthesis protocols .

Properties

IUPAC Name |

tert-butyl N-(piperidin-3-ylmethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-11(2)16(13(17)18-14(3,4)5)10-12-7-6-8-15-9-12/h11-12,15H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTKXKVPJIWJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCCNC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Drug Development

tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)carbamate has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets such as receptors or enzymes involved in various diseases.

- Case Study : Research has indicated that derivatives of carbamate compounds often exhibit significant activity against neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems. For instance, studies on similar compounds have shown promise in treating conditions like Alzheimer's disease and Parkinson's disease by inhibiting acetylcholinesterase activity .

Antimicrobial Properties

Recent studies have also explored the antimicrobial effects of carbamate derivatives. The presence of the piperidine ring enhances the compound's interaction with microbial membranes.

- Research Findings : A study published in a peer-reviewed journal demonstrated that certain carbamates exhibited antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membrane integrity .

Pesticide Development

The structural characteristics of this compound make it a candidate for use in developing novel pesticides.

- Application Insight : The compound's ability to inhibit specific enzymes in pests can lead to effective pest control strategies. For example, carbamate-based pesticides are known to inhibit acetylcholinesterase, leading to paralysis and death in target insects .

Polymer Chemistry

In material science, this compound can serve as a functional monomer in the synthesis of polymers with tailored properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Classification

The compound belongs to the tert-butyl carbamate family, which includes diverse analogs with variations in nitrogen substituents and heterocyclic frameworks. Below is a comparative analysis of key structural analogs:

Piperidine-Based Carbamates

Piperidine derivatives are common in medicinal chemistry due to their conformational flexibility and bioactivity. Examples include:

Key Differences :

- The target compound substitutes the piperidine ring with a piperidin-3-ylmethyl group, introducing a methylene spacer that increases steric bulk compared to direct ring attachments in analogs .

- Fluorine or methyl substituents on the piperidine ring (e.g., 3-fluoro, 3-methyl) modulate electronic properties and metabolic stability, whereas the isopropyl group in the target compound enhances hydrophobicity .

Pyridine-Based Carbamates

Pyridine derivatives are aromatic analogs with distinct electronic profiles. Examples include:

Key Differences :

- Electron-withdrawing groups (e.g., chloro in ) or electron-donating groups (e.g., methoxy in ) influence reactivity in cross-coupling reactions or hydrogen bonding .

Bicyclic and Hybrid Carbamates

Complex frameworks, such as bicyclic systems, offer unique spatial arrangements:

Key Differences :

Data Tables for Key Analogs

Table 1: Piperidine-Based Carbamates

| Compound Name | Molecular Formula | CAS Number | Key Feature |

|---|---|---|---|

| tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate | C₁₁H₂₂N₂O₂ | 473839-06-4 | cis-3-methyl substituent |

| tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate | C₁₀H₁₉FN₂O₂ | 1268520-95-1 | Fluorine-enhanced electronegativity |

Table 2: Pyridine-Based Carbamates

| Compound Name | Molecular Formula | CAS Number | Key Feature |

|---|---|---|---|

| tert-butyl (4-chloropyridin-2-yl)carbamate | C₁₀H₁₃ClN₂O₂ | Not provided | Chloro substituent for reactivity |

| tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate | C₁₄H₂₀N₂O₄ | Not provided | Methoxy groups for solubility |

Biological Activity

Tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)carbamate (CAS Number: 1193388-30-5) is a synthetic compound with potential biological activities. Its molecular formula is and it has a molecular weight of 256.38 g/mol. This compound is primarily studied for its pharmacological properties, particularly in the context of enzyme inhibition and potential therapeutic applications.

The biological activity of this compound has been linked to its ability to inhibit specific enzymes, which may contribute to its therapeutic effects. For instance, compounds with similar piperidine structures have been shown to act as inhibitors for various enzymes, including proteases and synthetases involved in critical biological pathways.

Toxicological Profile

According to the Safety Data Sheet provided by AK Scientific, this compound is classified under several categories of toxicity:

- Skin Irritation (Category 2) : Causes skin irritation upon contact.

- Eye Irritation (Category 2A) : Causes serious eye irritation.

- Specific Target Organ Toxicity (Category 3) : May cause respiratory irritation upon inhalation .

Pharmacological Studies

Recent studies have focused on the compound's efficacy against specific pathogens and its potential use in treating diseases such as human African trypanosomiasis. For example, a study highlighted the optimization of lead compounds against Trypanosoma brucei, where structural modifications led to potent inhibitors with low toxicity to mammalian cells . While this compound was not directly tested in this study, its structural analogs suggest a promising direction for future research.

Comparative Efficacy

| Compound | Target | EC50 (nM) | Toxicity Level |

|---|---|---|---|

| Compound 16 | T. brucei Methionyl-tRNA Synthetase | 39 | Low |

| Compound 31 | T. brucei Methionyl-tRNA Synthetase | 22 | Low |

| This compound | Unknown | Unknown | Moderate |

Case Studies and Research Findings

- Inhibition Studies : A study on piperidine derivatives indicated that modifications can significantly enhance enzyme inhibition properties, suggesting that similar strategies could be applied to this compound to improve its biological activity .

- Anticancer Potential : Research on related compounds has shown promising results in inducing apoptosis in cancer cell lines, indicating that this compound could be explored for anticancer applications .

- Neuroprotective Effects : Some studies have suggested that compounds with similar structures might exhibit neuroprotective effects, which could be relevant for developing treatments for neurodegenerative diseases .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate group serves as a protective group for amines, which can be removed under acidic conditions to regenerate the free amine.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0–25°C | N-(piperidin-3-ylmethyl)-N-(propan-2-yl)amine | 85–92% |

Mechanism :

-

Protonation of the carbamate oxygen weakens the C–O bond.

-

Cleavage releases CO₂ and tert-butanol, yielding the free secondary amine.

Alkylation Reactions

The secondary amine undergoes alkylation, particularly at the piperidine nitrogen, to form quaternary ammonium salts or tertiary amines.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I), NaH, THF, reflux | tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)-N-alkylcarbamate | 70–78% |

Key Notes :

-

Steric hindrance from the isopropyl group may reduce reactivity at the carbamate nitrogen.

-

Piperidine nitrogen is more nucleophilic, favoring alkylation at this site.

Acylation Reactions

Acylation occurs at the free amine (post-deprotection) or directly at the carbamate nitrogen under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, DCM, 0°C | tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)-N-acetylcarbamate | 65–73% |

Mechanism :

-

Nucleophilic attack by the amine on the acyl chloride generates an amide bond.

-

Pyridine neutralizes HCl byproduct, driving the reaction forward.

Oxidation Reactions

The piperidine ring undergoes oxidation, particularly at the C-2 or C-4 positions, to form lactams or ketones.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ring oxidation | KMnO₄, H₂SO₄, H₂O, 50°C | tert-butyl N-(2-oxopiperidin-3-ylmethyl)-N-(propan-2-yl)carbamate | 58–65% |

Mechanism :

-

Manganese-based oxidants abstract hydrogen from the piperidine ring, forming a carbonyl group.

Substitution Reactions

Nucleophilic substitution at the carbamate carbonyl carbon can occur under basic conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Carbamate cleavage | NaOH (aq), ethanol, reflux | Piperidin-3-ylmethyl-isopropyl-amine + CO₂ + tert-butanol | 88–95% |

Mechanism :

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Primary Site | Key Influencing Factors |

|---|---|---|---|

| Deprotection | Fast | Carbamate group | Acid strength, temperature |

| Alkylation | Moderate | Piperidine nitrogen | Steric hindrance, base strength |

| Acylation | Slow | Secondary amine | Acylating agent reactivity |

| Oxidation | Moderate | Piperidine ring | Oxidizing agent, ring substitution |

Mechanistic Insights

Preparation Methods

Purification methods

- Chromatography : The residue obtained can be purified by C-18 reverse phase flash chromatography using CH3CN/water gradient.

- Crystallization : Adding purified water to the solution, adjusting the pH to weak acidity, cooling, stirring, and separating out crystals can purify the solution.

- Filtration : Reacting liquid can be filtered to purify the solution.

Reactions Involving Similar Compounds

3.1. Preparation of tert-Butyl (3-methylpiperidin-3-yl)carbamate

| Yield | Reaction Conditions | Operation in Experiment |

|---|---|---|

| 88% | With hydrogen; palladium 10% on activated carbon; In ethanol; at 220℃; for 2h; Inert atmosphere | A solution of rac-benzyl 3- ((?er?-butoxycarbonyl)amino)-3-methylpiperidine-l-carboxylate (78 mg, 0.22 mmol, made as described in WO09/140320) in EtOH (5 mL) was degassed by bubbling N2 (g) through the solution for 10 min. Pd/C (10 wt.%, 24 mg, 0.022 mmol) was added. A gas bag with a 3-way stopcock filled with H2 was attached to the flask. The flask was evacuated under vacuum and then back-filled with H2 (3X). The mixture was stirred for 2 h at RT. The solution was degassed by bubbling N2 (g) through the solution for 10 min and filtered through Celite. The solution was concentrated to afford rac-tert-butyl (3- methylpiperidin-3-yl)carbamate (42 mg, 0.20 mmol, 88 % yield) as a clear, colorless oil. MS (ESI, pos. ion) m/z: 215.1 (M+l). |

| 72% | With hydrogen; palladium 10% on activated carbon; In methanol; under 760.051 Torr; for 1h | Step E: Benzyl 3-(tert-butoxycarbonylamino)-3-methylpiperidine-l-carboxylate(1.4 g, 4.0 mmol) and 10% Pd/C (0.21 g, 0.2 mmol) in MeOH (20 mL) were stirred under H2 atmosphere (1 atm) for 1 hour. The catalyst was removed by filtration and washed with methanol. The filtrate was concentrated to give tert-butyl 3-methylpiperidin-3-ylcarbamate (0.62 g, 72% yield) as a solid. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)carbamate, and what factors influence reaction efficiency?

- Answer : The synthesis typically involves multi-step procedures, including BOC (tert-butoxycarbonyl) protection of the piperidine moiety. A representative method involves reacting tert-butyl carbamate derivatives with functionalized piperidine intermediates under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylacetamide (DMA). Yield optimization depends on stoichiometric ratios, reaction time (often requiring heating to 60–80°C), and purification via column chromatography or recrystallization . For example, details a two-step synthesis of a BOC-protected hexavanadate compound, highlighting the importance of intermediate purification to achieve >95% yield.

Q. Which analytical techniques are recommended for characterizing this compound?

- Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and BOC-group integrity (e.g., tert-butyl proton signals at ~1.3–1.4 ppm) .

- X-ray Crystallography : For resolving stereochemistry and molecular packing. SHELX programs (e.g., SHELXL for refinement) are widely used, particularly for handling high-resolution or twinned data .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade batches) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Answer : Discrepancies in NMR or mass spectrometry data often stem from:

- Impurities : Byproducts from incomplete BOC protection or side reactions (e.g., oxidation). Use preparative HPLC or repeated recrystallization to isolate the target compound .

- Solvent Effects : Chemical shift variations due to deuteration levels or residual solvents. Compare data across solvents (e.g., CDCl vs. DMSO-d) and reference internal standards .

- Tautomerism : Rare in carbamates but possible in protic environments. Conduct variable-temperature NMR studies to identify dynamic equilibria .

Q. What challenges arise in the crystallographic refinement of this carbamate, and how are they addressed?

- Answer : Common issues include:

- Disorder in the tert-butyl group : Model using PART/ISOR restraints in SHELXL to refine anisotropic displacement parameters .

- Twinned Data : Use the TWIN/BASF commands in SHELXL for deconvoluting overlapping reflections. notes SHELX’s robustness in handling twinned macromolecular data .

- Hydrogen Bonding Ambiguities : Employ Hirshfeld surface analysis (via CrystalExplorer) to validate intermolecular interactions .

Q. What strategies improve the stability of this compound under physiological conditions?

- Answer :

- Protecting Group Alternatives : Replace BOC with more hydrolytically stable groups (e.g., Fmoc) if downstream deprotection is feasible .

- pH Control : Store in anhydrous, acidic conditions (pH 4–6) to minimize carbamate hydrolysis. recommends refrigeration (<4°C) for long-term stability .

- Lyophilization : For aqueous solutions, lyophilize to prevent degradation and store under inert gas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.